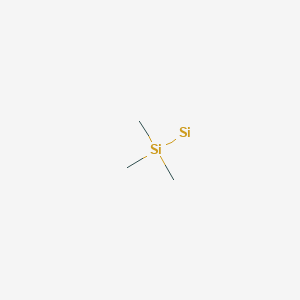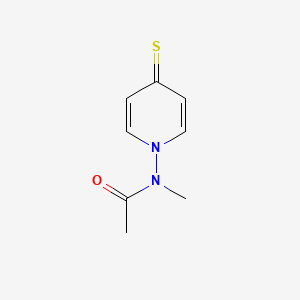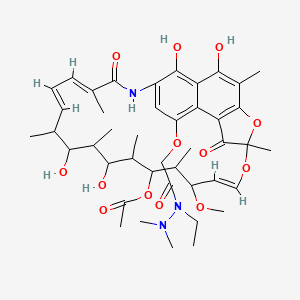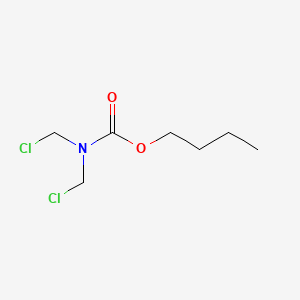
Butyl bis(chloromethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl bis(chloromethyl)carbamate is an organic compound with the molecular formula C7H13Cl2NO2. It is a type of carbamate, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyl bis(chloromethyl)carbamate typically involves the reaction of butyl carbamate with chloromethylating agents. One common method is the reaction of butyl carbamate with formaldehyde and hydrochloric acid, which results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and precise control of temperature and pH .
Analyse Des Réactions Chimiques
Types of Reactions: Butyl bis(chloromethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form butyl carbamate and formaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can be catalyzed by acids or bases and typically occurs under aqueous conditions.
Major Products:
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are butyl carbamate and formaldehyde.
Applications De Recherche Scientifique
Butyl bis(chloromethyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of butyl bis(chloromethyl)carbamate involves the formation of covalent bonds with target molecules. In biological systems, it can inhibit enzymes by forming a stable carbamate-enzyme complex. This inhibition is often irreversible, leading to prolonged effects . The molecular targets include cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system .
Comparaison Avec Des Composés Similaires
- Methyl carbamate
- Ethyl carbamate
- tert-Butyl carbamate
Comparison: Butyl bis(chloromethyl)carbamate is unique due to its bis(chloromethyl) functional groups, which provide additional reactivity compared to simple carbamates like methyl or ethyl carbamate. This increased reactivity makes it more versatile in synthetic applications . Additionally, the butyl group provides greater hydrophobicity, which can influence its solubility and interaction with biological molecules .
Propriétés
Numéro CAS |
29672-00-2 |
|---|---|
Formule moléculaire |
C7H13Cl2NO2 |
Poids moléculaire |
214.09 g/mol |
Nom IUPAC |
butyl N,N-bis(chloromethyl)carbamate |
InChI |
InChI=1S/C7H13Cl2NO2/c1-2-3-4-12-7(11)10(5-8)6-9/h2-6H2,1H3 |
Clé InChI |
SGGDXVVDVKMMSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


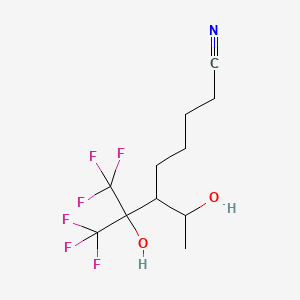
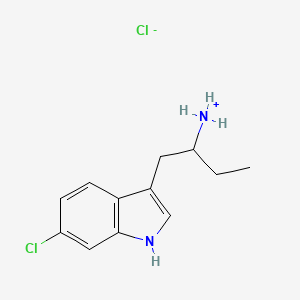

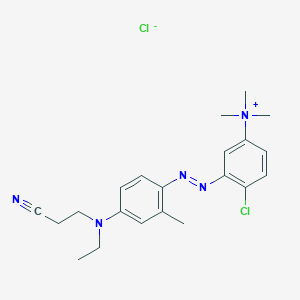

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)
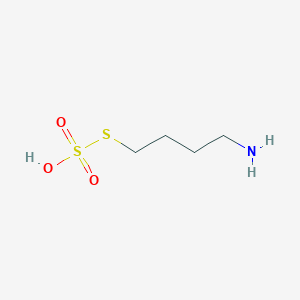
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
